2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile is a complex organic compound known for its unique structure and properties. This compound features a benzene ring substituted at the 2, 4, and 6 positions with 2-(dimethylamino)ethenyl groups, and at the 1, 3, and 5 positions with tricarbonitrile groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile typically involves multi-step organic reactionsThe tricarbonitrile groups are then added using cyanation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tricarbonitrile groups to amines or other functional groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino and tricarbonitrile groups can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its antitumor activity.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used as a pharmaceutical intermediate.
1,3,5-Tris(trifluoromethyl)benzene: Known for its unique structural properties.
Uniqueness
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile stands out due to its combination of dimethylamino and tricarbonitrile groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
356775-52-5 |
---|---|
Molekularformel |
C21H24N6 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2,4,6-tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C21H24N6/c1-25(2)10-7-16-19(13-22)17(8-11-26(3)4)21(15-24)18(20(16)14-23)9-12-27(5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
JRVXSAPLAQHUCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC1=C(C(=C(C(=C1C#N)C=CN(C)C)C#N)C=CN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.